1-Methoxypiperidine-4-carbonitrile

Vue d'ensemble

Description

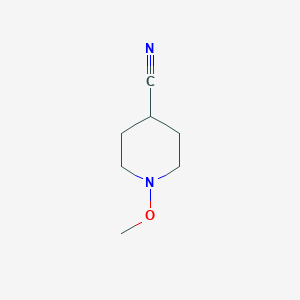

1-Methoxypiperidine-4-carbonitrile is a chemical compound with the CAS Number: 1256917-21-1 . It has a molecular weight of 140.19 and its IUPAC name is 1-methoxypiperidine-4-carbonitrile . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Methoxypiperidine-4-carbonitrile is1S/C7H12N2O/c1-10-9-4-2-7 (6-8)3-5-9/h7H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

1-Methoxypiperidine-4-carbonitrile is a liquid at room temperature . The compound’s molecular formula is C7H12N2O .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

1-Methoxypiperidine-4-carbonitrile: is a valuable intermediate in the synthesis of various bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and the nitrile group can be further modified to create a wide range of therapeutic agents. For instance, it can be used to synthesize analogs of known drugs to improve their efficacy or reduce side effects .

Development of CNS Drugs

The piperidine ring structure is particularly significant in the development of central nervous system (CNS) drugs. Compounds featuring this moiety have been explored for potential treatments of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to their ability to interact with neural receptors and enzymes .

Agricultural Chemical Research

In agriculture, 1-Methoxypiperidine-4-carbonitrile can be utilized to create novel pesticides and herbicides. Its structural flexibility allows for the development of compounds that are selective in their action, targeting specific pests or weeds without harming crops or the environment .

Material Science Applications

This compound’s chemical properties make it a candidate for creating new materials with unique properties. For example, it could be incorporated into polymers to enhance their strength or thermal stability, or used in the design of organic semiconductors .

Catalysis

The nitrile group in 1-Methoxypiperidine-4-carbonitrile can act as a ligand in catalytic systems. It can bind to metals and facilitate various chemical reactions, which is useful in industrial processes that require specific catalysts to improve efficiency and selectivity .

Analytical Chemistry

As a standard or reference compound, 1-Methoxypiperidine-4-carbonitrile can be used in analytical chemistry to identify or quantify substances within a sample. Its distinct chemical signature makes it suitable for use in techniques like mass spectrometry or chromatography .

Orientations Futures

Piperidines, which include 1-Methoxypiperidine-4-carbonitrile, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering more efficient synthesis methods and exploring the potential pharmacological applications of piperidine derivatives .

Propriétés

IUPAC Name |

1-methoxypiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-10-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGYFUWWALXQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxypiperidine-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873347.png)

![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)